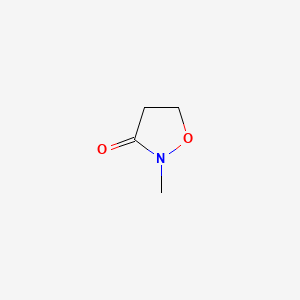![molecular formula C8H7NOS B12916700 2h-Thiocino[4,5-d]isoxazole CAS No. 94043-70-6](/img/structure/B12916700.png)
2h-Thiocino[4,5-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiocino[4,5-d]isoxazole is a heterocyclic compound that features a unique fusion of thiophene and isoxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure imparts unique chemical properties that can be exploited for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiocino[4,5-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-substituted chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a widely used approach for the synthesis of isoxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the cycloaddition reactions mentioned above. The choice of method depends on factors like yield, purity, and cost-effectiveness. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Thiocino[4,5-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2H-Thiocino[4,5-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2H-Thiocino[4,5-d]isoxazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2H-Thiocino[4,5-d]isoxazole can be compared with other heterocyclic compounds such as:
Eigenschaften
CAS-Nummer |
94043-70-6 |
|---|---|
Molekularformel |
C8H7NOS |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
2H-thiocino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C8H7NOS/c1-2-8-7(6-9-10-8)3-5-11-4-1/h1-6,9H |
InChI-Schlüssel |
RVMWPDWTMRCZFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=CC2=CNOC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)


![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)


![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)



